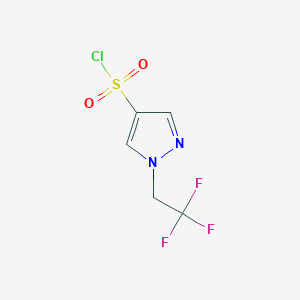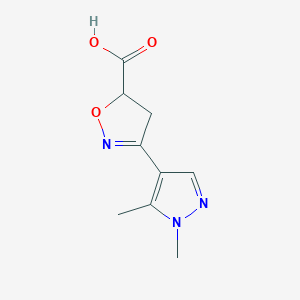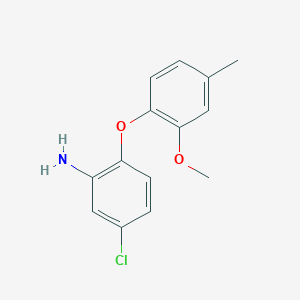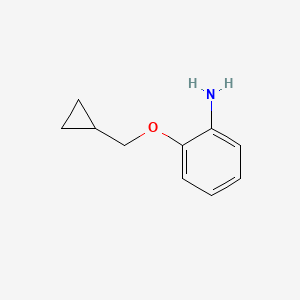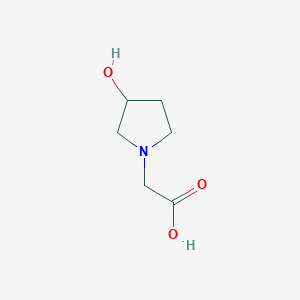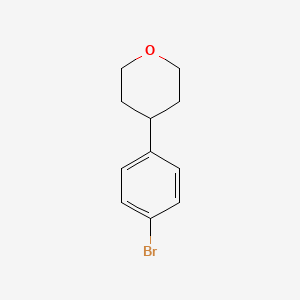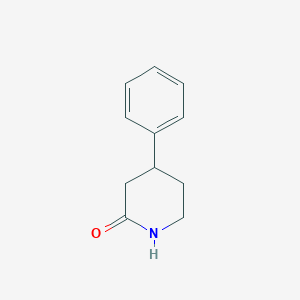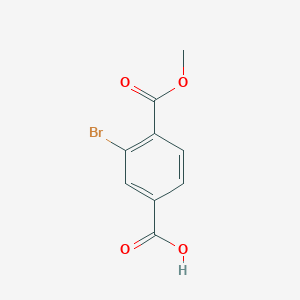
3-Bromo-4-(methoxycarbonyl)benzoic acid
概要
説明
3-Bromo-4-(methoxycarbonyl)benzoic acid is a compound that is structurally related to various brominated benzoic acid derivatives. These derivatives have been the subject of several studies due to their relevance in organic synthesis, crystallography, and potential applications in medicinal chemistry. The compound itself is characterized by the presence of a bromine atom and a methoxycarbonyl group attached to a benzoic acid core.
Synthesis Analysis
The synthesis of related brominated benzoic acid derivatives has been achieved through various methods. For instance, a natural product with a similar structure was synthesized starting from a dimethoxyphenyl methanol derivative in five steps with an overall yield of 34% . Another study reported the synthesis of 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester from vanillin through bromination, oxidation, and esterification, achieving a total yield of 66.4% . Additionally, an industrial-scale synthesis of a key intermediate for SGLT2 inhibitors, which shares the methoxycarbonyl benzoic acid motif, was developed using dimethyl terephthalate as a starting material .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied. For example, 4-bromo-3,5-di(methoxy)benzoic acid was found to crystallize in the monoclinic C2/c space group, with the crystal structure showing dimeric units linked via type II Br...Br interactions, as well as Br...π and weak H-bonding interactions . Another study compared the crystal structures of two bromo-hydroxy-benzoic acid derivatives, highlighting the formation of two-dimensional architectures through C—H...O hydrogen bonds and Br...O or π-π interactions .
Chemical Reactions Analysis
The reactivity of brominated benzoic acid derivatives has been explored in various contexts. For instance, the regioselective O-demethylation of aryl methyl ethers was achieved using BBr3, followed by the addition of MeOH, to afford the corresponding arylphenols . In another study, the selective para metalation of unprotected methoxy benzoic acids was performed using n-butyl lithium—potassium tert-butoxide, which was then extended to the synthesis of dimethoxy-methyl benzoic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been characterized using different techniques. A density functional theory (DFT) study provided insights into the vibrational analysis and chemical reactivity descriptors of 4-bromo-3-(methoxymethoxy) benzoic acid, including parameters such as ionization energy, hardness, electrophilicity, and the influence of solvent on reactivity . The study also assessed the molecular electrostatic potential surface and the HOMO-LUMO band gap, which are important for understanding the electronic properties of the molecule .
科学的研究の応用
Synthesis of SGLT2 Inhibitors
A key application of derivatives similar to 3-Bromo-4-(methoxycarbonyl)benzoic acid is in the synthesis of SGLT2 inhibitors, which are a family of promising therapeutic agents for diabetes therapy. A novel and practical industrial process for the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a closely related compound, employed dimethyl terephthalate as the starting material. This process demonstrated scalability, cost efficiency, and a total yield of 24%, showcasing its potential for large-scale production of diabetes medications (Zhang et al., 2022).
Molecular Properties Analysis
4-Bromo-3-(methoxymethoxy) benzoic acid, a compound with a structural similarity to 3-Bromo-4-(methoxycarbonyl)benzoic acid, was studied for its structure, vibrational analysis, and chemical reactivity using Density Functional Theory (DFT). This study highlighted the compound's reactivity descriptors, including ionization energy and electrophilicity, which are crucial for understanding its behavior in chemical reactions. The influence of solvent on these reactivity parameters was also explored, providing insights into how solvation can alter a molecule's reactivity (Yadav et al., 2022).
Crystal Structure Comparison
The crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid were compared, revealing how different substituents influence the assembly of molecules into two-dimensional architectures through hydrogen bonding and π–π interactions. This comparison provides valuable insights into the structural preferences of bromo-hydroxy-benzoic acid derivatives and their potential applications in designing materials with desired properties (Suchetan et al., 2016).
Synthesis of Ester Derivatives
3-Bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester was synthesized from vanillin through a series of reactions, including bromination, oxidation, and esterification. This process achieved a total yield of 66.4%, demonstrating the feasibility of synthesizing ester derivatives of bromo-benzoic acids for various applications. The intermediates and final products were characterized using NMR and IR spectroscopy, underlining the compound's potential use in chemical synthesis and material science (Zha Hui-fang, 2011).
Safety And Hazards
While specific safety and hazard information for 3-Bromo-4-(methoxycarbonyl)benzoic acid is not available, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .
将来の方向性
特性
IUPAC Name |
3-bromo-4-methoxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO4/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGOZXACDNCTSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595474 | |
| Record name | 3-Bromo-4-(methoxycarbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(methoxycarbonyl)benzoic acid | |
CAS RN |
264272-63-1 | |
| Record name | 3-Bromo-4-(methoxycarbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


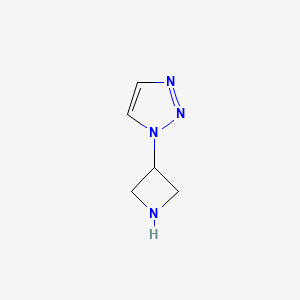
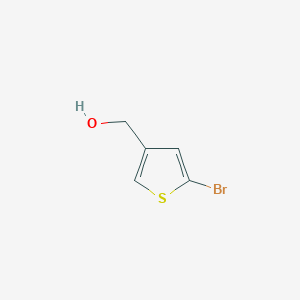
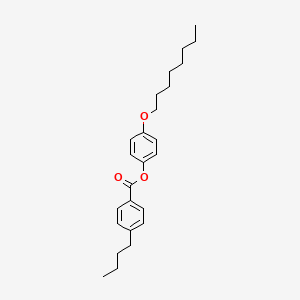
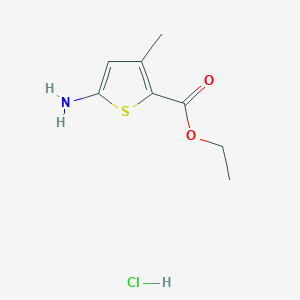
![[1-(2-Aminoethyl)piperidin-4-yl]methanol](/img/structure/B1288255.png)
![5-(1H-Benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride](/img/structure/B1288257.png)

